molecular formula C12H17NO2 B13903740 [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B13903740
M. Wt: 207.27 g/mol
InChI Key: QKACZGAYKRMEMM-GXSJLCMTSA-N
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Description

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of atoms. One common method involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar stereoselective reactions, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-10(12)11-7-13-6-9(11)8-14/h2-5,9,11,13-14H,6-8H2,1H3/t9-,11+/m0/s1

InChI Key

QKACZGAYKRMEMM-GXSJLCMTSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CNC[C@H]2CO

Canonical SMILES

COC1=CC=CC=C1C2CNCC2CO

Origin of Product

United States

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